3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
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Overview
Description
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid is a compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and biology. The compound is characterized by its solid form and is often utilized as an organic building block in various synthetic processes .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of peptidic v1a receptor agonists , suggesting potential interaction with peptide receptors.
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of inhibitors for hcv protease and glucosamine synthase , suggesting potential involvement in viral replication and amino sugar biosynthesis pathways.
Result of Action
Given its potential use in peptide synthesis , it may influence protein function and cellular signaling pathways.
Action Environment
The action, efficacy, and stability of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system . .
Preparation Methods
The synthesis of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents.
Scientific Research Applications
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid is widely used in scientific research, particularly in:
Chemistry: As an organic building block in synthetic chemistry.
Biology: In the study of biochemical pathways and molecular interactions.
Industry: Used in the production of various chemical compounds and materials.
Comparison with Similar Compounds
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid can be compared with other similar compounds, such as:
- 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
- (2R)-3-(Benzyloxy)-2-[(2-(tert-butoxycarbonyl)amino]-2-methylpropanoyl]amino)propanoic acid
- 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(10-9-13(17)18)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHPOBHBBHWAIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375435 |
Source
|
Record name | 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289889-03-8 |
Source
|
Record name | 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Benzyl(tert-butoxycarbonyl)amino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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